molecular formula C11H11N3 B3053711 2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile CAS No. 55525-92-3

2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile

Cat. No. B3053711
CAS RN: 55525-92-3
M. Wt: 185.22 g/mol
InChI Key: QFXFKVRTUVXIJH-UHFFFAOYSA-N
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Description

2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile is a chemical compound with the molecular formula C11H11N3 . It is also known by other synonyms such as 1,3-Benzenedicarbonitrile, 2-amino-4-ethyl-5-methyl- .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile, such as its melting point, boiling point, and density, are not explicitly mentioned in the retrieved papers .

Scientific Research Applications

Corrosion Inhibition

2-Aminobenzene-1,3-dicarbonitriles, including 2-amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile, have been researched for their potential as corrosion inhibitors. Studies have found that certain derivatives of 2-aminobenzene-1,3-dicarbonitriles effectively inhibit corrosion on mild steel in acidic environments and on aluminum in alkaline conditions. These compounds exhibit mixed-type inhibition properties and adhere to the metal surface following the Langmuir adsorption isotherm. Their effectiveness was confirmed through various methods, including electrochemical techniques, weight loss measurements, and surface examinations using Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) (Verma et al., 2015).

Photopolymerization Processes

2-Amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile derivatives, closely related to 2-amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile, have been proposed as effective photosensitizers in bimolecular photoinitiating systems. These systems are used in photopolymerization processes under soft ultraviolet and visible light irradiation. The versatility of these structures enables them to be used in various polymerization processes, including free-radical polymerization of acrylates and cationic photopolymerization of epoxides and vinyl ethers. Their efficiency has been demonstrated through real-time FT-IR technique, steady-state photolysis, fluorescence experiments, and electrochemical analysis (Tomal et al., 2019).

Synthesis of Heterocyclic Compounds

2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile is involved in the synthesis of various heterocyclic compounds. For example, its formation via the Knoevenagel condensation of aliphatic aldehydes with CH acids and its structural characterization through X-ray diffraction data have been studied. This compound serves as an intermediate in the formation of complex molecular structures like partially hydrogenated quinolines and fused 4H-pyrans (Dyachenko & Chernega, 2006).

properties

IUPAC Name

2-amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-3-9-7(2)4-8(5-12)11(14)10(9)6-13/h4H,3,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXFKVRTUVXIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C=C1C)C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514600
Record name 2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55525-92-3
Record name 2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile

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